molecular formula C15H9BrO3 B12337082 2-(4-Bromophenyl)benzofuran-3-carboxylic acid

2-(4-Bromophenyl)benzofuran-3-carboxylic acid

Katalognummer: B12337082
Molekulargewicht: 317.13 g/mol
InChI-Schlüssel: NXFQIULYCJXAQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)benzofuran-3-carboxylic acid is an organic compound with the molecular formula C15H9BrO3. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carboxylic acid group attached to the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromophenyl)benzofuran-3-carboxylic acid is unique due to the presence of both the bromine atom and the benzofuran ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C15H9BrO3

Molekulargewicht

317.13 g/mol

IUPAC-Name

2-(4-bromophenyl)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8H,(H,17,18)

InChI-Schlüssel

NXFQIULYCJXAQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.